molecular formula C19H18ClN3OS B2898035 N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide CAS No. 338426-35-0

N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide

Cat. No. B2898035
CAS RN: 338426-35-0
M. Wt: 371.88
InChI Key: PMGDAYCHLDIVBH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI is a thioacetamide derivative that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In

Scientific Research Applications

Anticancer Activity

One significant application of derivatives related to N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide is in anticancer research. For instance, studies have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including similar compounds, for their anticancer activity. These compounds were tested against various cancer cell lines, showing selectivity and inducing apoptosis in certain cases, though not as effectively as the standard cisplatin (Evren et al., 2019). Similarly, other research synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activities in vitro, finding some compounds with considerable anticancer activity (Yurttaş et al., 2015).

Antimicrobial and Cytotoxic Activity

Several studies have focused on the synthesis and evaluation of benzimidazole and thiazole derivatives for antimicrobial and cytotoxic activity. For instance, a study synthesized N-substituted phenyl acetamide benzimidazole derivatives and analyzed them against Methicillin Resistant Staphylococcus aureus (MRSA), finding significant antibacterial activity (Chaudhari et al., 2020). Another study synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, evaluating their antibacterial and cytotoxic properties, with some compounds showing good activity (Noolvi et al., 2014).

Antifungal and Antiviral Activity

Research into imidazole derivatives has also shown potential in antifungal and antiviral applications. A study designed and synthesized 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, finding significant activity against Candida species (Altındağ et al., 2017). Another study synthesized new derivatives of 2-thiobenzimidazole incorporating triazole moiety, which showed activity against hepatitis C virus (HCV) (Youssif et al., 2016).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis and structural characterization of compounds related to this compound. For example, research on the synthesis of novel imidazole derivatives and their structural evaluation using techniques like NMR and mass spectrometry is notable (Li Ying-jun, 2012). Another example is a study on the green synthesis of N-substituted benzimidazoles, focusing on their molecular structure and potential as MRSA inhibitors (Chaudhari et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-8-9-15(10-16(13)20)22-18(24)12-25-19-21-11-17(23(19)2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGDAYCHLDIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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